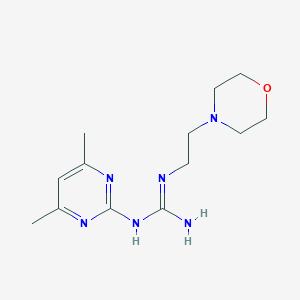
1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety linked to a morpholine ring via an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrimidine ring is then methylated at positions 4 and 6 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Guanidine Moiety: The guanidine group is introduced through the reaction of the dimethylpyrimidine with a guanidine derivative under controlled conditions.
Linking the Morpholine Ring: Finally, the morpholine ring is attached via an ethyl chain through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the guanidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring or the guanidine moiety.
Reduction: Reduced forms of the compound, potentially altering the pyrimidine ring or the guanidine group.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyrimidine ring or the guanidine moiety.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4,6-Dimethylpyrimidin-2-yl)-2-[2-(4-methoxyphenyl)ethyl]guanidine
- 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine is unique due to its specific structural features, such as the combination of a dimethylpyrimidine ring, a guanidine moiety, and a morpholine ring
Eigenschaften
CAS-Nummer |
377059-31-9 |
|---|---|
Molekularformel |
C13H22N6O |
Molekulargewicht |
278.35g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(2-morpholin-4-ylethyl)guanidine |
InChI |
InChI=1S/C13H22N6O/c1-10-9-11(2)17-13(16-10)18-12(14)15-3-4-19-5-7-20-8-6-19/h9H,3-8H2,1-2H3,(H3,14,15,16,17,18) |
InChI-Schlüssel |
NFGPWRSTEZSDFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=NCCN2CCOCC2)N)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=NCCN2CCOCC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


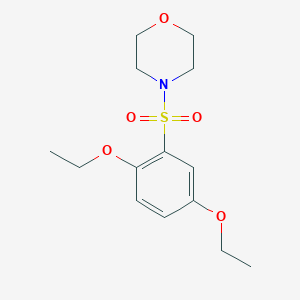
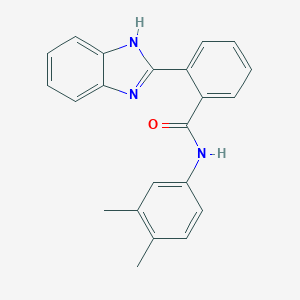
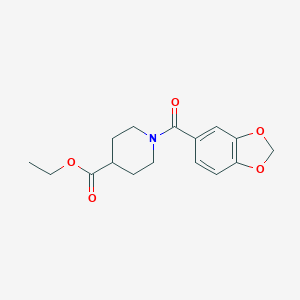
![4-[[3-Ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid](/img/structure/B359042.png)
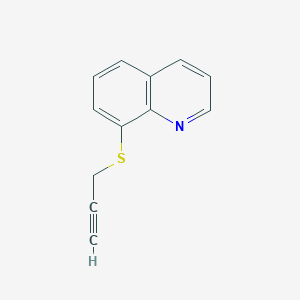
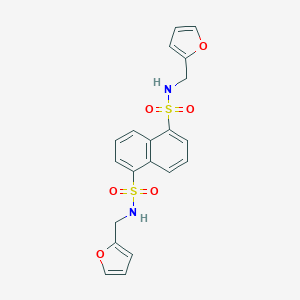
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane](/img/structure/B359058.png)

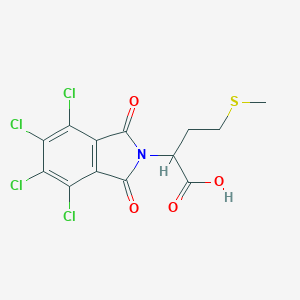
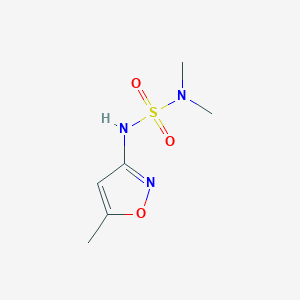
![2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B359105.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)
![5-(diethylamino)-2-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B359115.png)
![5-(4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359118.png)
